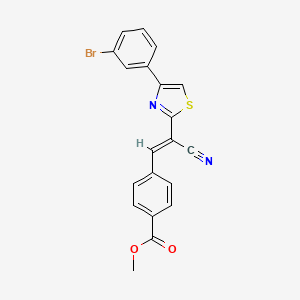

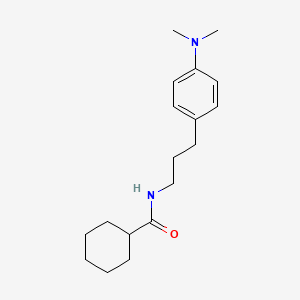

N-(4-氟苯基)-1-甲基-6-氧代-2-苯乙酰巯基嘧啶-5-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "N-(4-fluorophenyl)-1-methyl-6-oxo-2-phenacylsulfanylpyrimidine-5-carboxamide" is a derivative of pyrimidine, which is a significant class of heterocyclic compounds. Pyrimidine derivatives have been extensively studied due to their wide range of biological activities and applications in medicinal chemistry. The presence of a fluorophenyl group suggests potential for enhanced biological activity, as fluorine atoms are often included in pharmaceuticals to improve their metabolic stability and bioavailability.

Synthesis Analysis

The synthesis of pyrimidine derivatives can be achieved through multi-component reactions, such as the Biginelli reaction. This reaction typically involves the condensation of an aldehyde, a β-keto ester or β-diketone, and urea or thiourea. In a related study, N,4-diaryl-6-methyl-1-methyl(phenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamides were synthesized using a similar approach with sodium hydrogen sulfate as a catalyst, which is noted for being nontoxic and cost-effective . Although the specific compound is not mentioned, the methodology could be applicable for its synthesis with appropriate modifications to the starting materials.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be elucidated using single crystal X-ray diffraction, which provides detailed information about the arrangement of atoms within the crystal lattice. For instance, a study on a related compound, N-ethyl-6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide, revealed that it crystallizes in the monoclinic P21 space group, with specific unit cell parameters and dihedral angles indicating the conformation of the pyrimidine and phenyl rings . This type of analysis is crucial for understanding the three-dimensional conformation of the compound, which can influence its chemical reactivity and interaction with biological targets.

Chemical Reactions Analysis

The reactivity of pyrimidine derivatives can be influenced by the substituents attached to the core structure. The presence of electron-withdrawing groups, such as fluorine, can affect the electron density of the molecule and thus its reactivity in chemical reactions. For example, the synthesis of 5-(4-fluorophenyl)-N,N-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide involved a condensation reaction facilitated by the presence of fluorine substituents, which may have similar implications for the reactivity of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure. For pyrimidine derivatives, properties such as solubility, melting point, and stability can be influenced by the nature of the substituents. The crystal structure analysis provides insights into the intermolecular interactions, such as hydrogen bonding, which can affect these properties . Additionally, the molecular electrostatic potential maps can be used to predict the sites of chemical reactivity, which is valuable for understanding how the compound might interact with other molecules or biological targets .

科学研究应用

对转录因子的抑制活性

与 N-(4-氟苯基)-1-甲基-6-氧代-2-苯乙酰巯基嘧啶-5-甲酰胺 在结构上相关的化合物已被研究其对转录因子(如 NF-κB 和 AP-1)的抑制活性。这些转录因子在炎症反应和细胞增殖中起着至关重要的作用。例如,N-[3, 5-双(三氟甲基)苯基][2-氯-4-(三氟甲基)嘧啶-5 -基]甲酰胺的构效关系 (SAR) 研究表明,对其嘧啶部分的修饰可以维持或增强其抑制活性,表明在开发抗炎或抗癌剂方面具有潜在应用 (Palanki et al., 2000)。

抗病原活性

硫脲衍生物,包括那些具有苯乙酰巯基基团的衍生物,已显示出对各种细菌菌株和生物膜的显着抗病原活性。对类似化合物的研究突出了它们在解决抗生素耐药性和开发新的抗菌剂方面的潜力。例如,具有苯乙酰巯基基团的酰硫脲对铜绿假单胞菌和金黄色葡萄球菌表现出显着的活性,这些细菌以其生物膜形成能力而闻名 (Limban, Marutescu, & Chifiriuc, 2011)。

激酶抑制在癌症治疗中的应用

具有嘧啶骨架的化合物,类似于 N-(4-氟苯基)-1-甲基-6-氧代-2-苯乙酰巯基嘧啶-5-甲酰胺,已被探索作为激酶抑制剂,特别是靶向表皮生长因子受体 (EGFR) 和 Met 激酶超家族。这些受体在癌细胞增殖和存活中至关重要。例如,N-(4-(2-氨基-3-氯吡啶-4-氧基)-3-氟苯基)-4-乙氧基-1-(4-氟苯基)-2-氧代-1,2-二氢吡啶-3-甲酰胺被确定为一种有效且选择性的 Met 激酶抑制剂,在体内表现出对肿瘤的抑制作用,并进入临床试验 (Schroeder et al., 2009)。

作用机制

- For instance, some indole derivatives (which share structural similarities with our compound) have been studied for their antiviral, anti-inflammatory, anticancer, and other activities . These derivatives often interact with enzymes, receptors, or cellular pathways.

- However, indole derivatives have been associated with various pathways, including those related to inflammation, cell growth, and immune responses .

- Without specific data, we can’t pinpoint exact effects. However, indole derivatives have shown diverse activities, including antiviral and antioxidant effects .

Target of Action

Biochemical Pathways

Result of Action

安全和危害

属性

IUPAC Name |

N-(4-fluorophenyl)-1-methyl-6-oxo-2-phenacylsulfanylpyrimidine-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16FN3O3S/c1-24-19(27)16(18(26)23-15-9-7-14(21)8-10-15)11-22-20(24)28-12-17(25)13-5-3-2-4-6-13/h2-11H,12H2,1H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBHVKMOKELSJFT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C(=CN=C1SCC(=O)C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16FN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 4-oxo-3-(4-(trifluoromethyl)phenyl)-5-(3,4,5-trimethoxybenzamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B3016192.png)

![N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B3016193.png)

![1-[4-(2-Methylpyrazol-3-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B3016196.png)

![[(3-Methylphenyl)carbamoyl]methyl 5-bromofuran-2-carboxylate](/img/structure/B3016203.png)

![5-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(4-chlorophenyl)triazol-4-amine](/img/structure/B3016204.png)

![N-(4-ethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)thiophene-2-carboxamide hydrochloride](/img/structure/B3016205.png)

![3-butyl-1-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![Tert-butyl (3aR,7aS)-2-oxo-3,3a,4,5,7,7a-hexahydro-1H-pyrrolo[2,3-c]pyridine-6-carboxylate](/img/structure/B3016207.png)